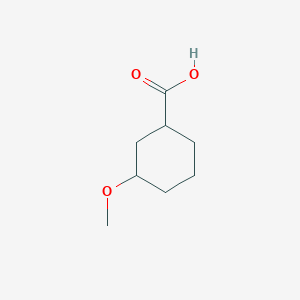

3-Methoxycyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

3-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWNRNMMEKTYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395252 | |

| Record name | 3-methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99799-10-7 | |

| Record name | 3-Methoxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99799-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Spectroscopic Guide to 3-Methoxycyclohexanecarboxylic Acid: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxycyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a complete structural elucidation of the target molecule. Beyond a mere presentation of data, this guide emphasizes the rationale behind experimental choices and the principles of data interpretation, ensuring a thorough understanding of the molecule's spectroscopic signature.

Introduction

This compound (C₈H₁₄O₃, CAS No: 99799-10-7) is a bifunctional organic molecule incorporating a cyclohexane ring, a carboxylic acid, and a methoxy ether functional group.[1] The presence of these distinct chemical entities results in a unique spectroscopic fingerprint that, when expertly interpreted, provides unambiguous confirmation of its molecular structure. This guide will walk through the acquisition and analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into how each technique contributes to the comprehensive structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol ensures the acquisition of clean, high-resolution spectra.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The deuterium in the solvent is "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte's peaks.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[4]

-

Standard Addition: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is typically added to the solvent. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is complex due to the presence of multiple, often overlapping, signals from the cyclohexane ring protons. The spectrum is best understood by considering the distinct chemical environments of the protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | broad singlet | 1H | -COOH |

| ~3.3 | singlet | 3H | -OCH₃ |

| ~3.2-3.4 | multiplet | 1H | H-3 |

| ~2.2-2.4 | multiplet | 1H | H-1 |

| ~1.2-2.1 | multiplet | 8H | Cyclohexane ring protons (H-2, H-4, H-5, H-6) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and the specific mixture of cis and trans isomers.

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically between 10 and 13 ppm.[5] Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group give rise to a sharp singlet at approximately 3.3 ppm. The singlet nature of this peak indicates that there are no adjacent protons to couple with.

-

Methine Protons (H-1 and H-3): The protons on the carbons bearing the carboxylic acid (H-1) and the methoxy group (H-3) are expected to be multiplets due to spin-spin coupling with neighboring protons on the cyclohexane ring. The H-3 proton, being attached to the carbon bearing the electronegative oxygen atom, will be shifted further downfield compared to the H-1 proton.

-

Cyclohexane Ring Protons: The remaining eight protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region of the spectrum (typically 1.2-2.1 ppm). The complexity arises from the conformational flexibility of the cyclohexane ring and the small differences in chemical shifts between axial and equatorial protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~175-185 | -COOH |

| ~70-80 | C-3 |

| ~55-60 | -OCH₃ |

| ~40-45 | C-1 |

| ~20-35 | C-2, C-4, C-5, C-6 |

Note: The exact chemical shifts can vary depending on the solvent and the specific mixture of cis and trans isomers.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and appears at the downfield end of the spectrum, typically in the range of 170-185 ppm.[5][6]

-

Carbon Bearing the Methoxy Group (C-3): The carbon atom directly attached to the electronegative oxygen of the methoxy group is deshielded and appears in the 70-80 ppm region.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is found in the 55-60 ppm range.

-

Carbon Bearing the Carboxylic Acid (C-1): The carbon to which the carboxylic acid is attached is also deshielded, though to a lesser extent than C-3, and its signal appears around 40-45 ppm.

-

Cyclohexane Ring Carbons: The remaining four carbon atoms of the cyclohexane ring appear in the upfield region of the spectrum, typically between 20 and 35 ppm. Due to the potential for different chemical environments, these may appear as distinct signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean.[7] A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the crystal. The beam undergoes total internal reflection at the crystal-sample interface, and an evanescent wave penetrates a small distance into the sample, where absorption occurs.[8]

IR Spectroscopic Data

The IR spectrum of this compound is characterized by the prominent absorption bands of its functional groups.

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 2500-3300 | Very broad, strong | O-H stretch (hydrogen-bonded) |

| 2850-3000 | Medium, sharp | C-H stretch (aliphatic) |

| ~1710 | Strong, sharp | C=O stretch |

| 1080-1150 | Strong | C-O stretch (ether) |

| 1210-1320 | Medium | C-O stretch (carboxylic acid) |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch, which spans from approximately 2500 to 3300 cm⁻¹.[9][10][11] This broadness is due to strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.

-

C-H Stretch: The sharp peaks between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexane ring and the methoxy group.[12]

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[9][10] The position of this band can be influenced by hydrogen bonding.

-

C-O Stretches: The spectrum will also display strong C-O stretching absorptions. The C-O stretch of the ether linkage is typically found in the 1080-1150 cm⁻¹ region, while the C-O stretch of the carboxylic acid appears between 1210 and 1320 cm⁻¹.[13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.[14]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).[15][16]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

| m/z | Predicted Fragment |

| 158 | [M]⁺• (Molecular ion) |

| 143 | [M - CH₃]⁺ |

| 127 | [M - OCH₃]⁺ |

| 113 | [M - COOH]⁺ |

| 71 | [C₄H₇O]⁺ (from cleavage of the cyclohexane ring) |

| 45 | [COOH]⁺ |

Interpretation of the Predicted Fragmentation:

-

Molecular Ion Peak: The molecular ion peak at m/z 158 would confirm the molecular weight of the compound.

-

Loss of a Methyl Group: Fragmentation of the methoxy group could lead to the loss of a methyl radical (•CH₃), resulting in a peak at m/z 143.

-

Loss of a Methoxy Group: Cleavage of the C-O bond of the ether could result in the loss of a methoxy radical (•OCH₃), giving a peak at m/z 127.

-

Loss of the Carboxylic Acid Group: Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for carboxylic acids, leading to the loss of the carboxyl radical (•COOH) and a peak at m/z 113.

-

Formation of the Carboxylium Ion: A characteristic peak for carboxylic acids is often observed at m/z 45, corresponding to the [COOH]⁺ ion.

-

Ring Cleavage: The cyclohexane ring can undergo various fragmentation pathways, leading to a series of peaks at lower m/z values.

Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.

-

IR spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H and sharp C=O stretches) and an ether (C-O stretch).

-

¹³C NMR spectroscopy confirms the number of unique carbon environments, consistent with the proposed structure, and the chemical shifts corroborate the presence of a carbonyl carbon, a carbon attached to an ether oxygen, and aliphatic carbons.

-

¹H NMR spectroscopy provides detailed information about the proton environments and their connectivity. The presence of the carboxylic acid proton, the methoxy protons, and the complex signals of the cyclohexane ring protons are all consistent with the structure of this compound.

-

Mass spectrometry would provide the molecular weight of the compound and its fragmentation pattern would further support the proposed structure by identifying characteristic losses of functional groups.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Mao, J., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5066-5081.

-

Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3702280, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114490, 3-Methylcyclohexanecarboxylic acid. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Retrieved from [Link]

-

Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

ResearchGate. (n.d.). A The experimental setup for attenuated total reflection infrared spectroscopy (ATR). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Nanalysis. (2023, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

American Chemical Society. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques: Attenuated Total Reflectance Data Collection [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Schematic diagram of the experimental setup for ATR FTIR spectra.... Retrieved from [Link]

-

LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of 3-cyclohexylpropionic acid methyl ester, and.... Retrieved from [Link]

-

Swansea University Department of Chemistry. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Electron Ionization LC-MS: What Is It and Why Use It?. Retrieved from [Link]

Sources

- 1. This compound | C8H14O3 | CID 3702280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. unige.ch [unige.ch]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Strategic Selection of Starting Materials for the Synthesis of 3-Methoxycyclohexanecarboxylic Acid

Executive Summary

3-Methoxycyclohexanecarboxylic acid (CAS: 99799-10-7) represents a critical saturated scaffold in medicinal chemistry, offering a lipophilic, metabolically stable bioisostere for m-anisic acid. While the racemic mixture is commercially available, high-value drug development often necessitates specific stereoisomers (cis vs. trans) or isotopically labeled variants.

This guide analyzes commercially available starting materials, prioritizing them based on three distinct synthetic imperatives: Scalability (Route A), Stereochemical Precision (Route B), and Functional Versatility (Route C).

Strategic Decision Matrix

Before selecting a starting material, the end-goal stereochemistry dictates the pathway. The cyclohexane ring allows for two diastereomers:

-

Cis-isomer: Carboxylic acid and methoxy group on the same face (typically favored in catalytic hydrogenation).

-

Trans-isomer: Substituents on opposite faces (thermodynamically favored).

Figure 1: Decision matrix for selecting starting materials based on project requirements.

Route A: The Aromatic Hydrogenation (Scalability)

Primary Starting Material: 3-Methoxybenzoic Acid (m-Anisic Acid) CAS: 586-38-9 | Purity: >99% | Cost: Low

This is the industry-standard route for generating the scaffold in bulk. The aromatic ring is reduced using high-pressure hydrogenation.

Mechanism & Challenges

The primary challenge is hydrogenolysis (demethylation), where the methoxy group is cleaved to form cyclohexanecarboxylic acid.

-

Catalyst Selection: Palladium (Pd/C) often leads to extensive demethylation. Rhodium (Rh/C) or Ruthenium (Ru/C) are required to preserve the ether linkage.

-

Stereochemistry: This route typically yields a mixture of cis and trans isomers, often favoring the cis isomer (kinetic product) under milder conditions.

Protocol: Ruthenium-Catalyzed Hydrogenation

Note: This protocol minimizes ether cleavage.

-

Preparation: Charge a high-pressure autoclave with 3-methoxybenzoic acid (1.0 eq) and 5% Ru/C (5 wt% loading).

-

Solvent: Add Methanol or Acetic Acid (0.5 M concentration). Insight: Acetic acid often accelerates rate but may promote trace esterification.

-

Reaction: Pressurize with H₂ to 50 bar (725 psi) and heat to 80°C. Stir vigorously for 12 hours.

-

Workup: Filter catalyst through Celite. Concentrate filtrate.

-

Purification: The residue is a mix of cis/trans isomers.[1] Separation requires fractional crystallization or preparative HPLC.

Route B: The Ketone Reduction (Stereochemical Precision)

Primary Starting Material: Ethyl 3-oxocyclohexanecarboxylate CAS: 33668-25-6 | Purity: 95-97% | Cost: Moderate

When a specific diastereomer is required, starting from the saturated ketone allows for controlled hydride reduction.

Synthetic Strategy

-

Stereoselective Reduction:

-

For Cis-Alcohol (Axial attack): Use bulky hydrides like L-Selectride.

-

For Trans-Alcohol (Equatorial attack): Use small hydrides like NaBH₄ (gives mixture, separable) or thermodynamic equilibration.

-

-

Methylation: The resulting secondary alcohol is methylated.

-

Hydrolysis: The ethyl ester is cleaved to yield the free acid.

Protocol: Stepwise Synthesis

-

Reduction: Dissolve ethyl 3-oxocyclohexanecarboxylate in THF at -78°C. Add L-Selectride (1.1 eq) dropwise. Quench with H₂O₂/NaOH. Isolate cis-alcohol.

-

Methylation: Treat the alcohol with MeI (3.0 eq) and Ag₂O (2.0 eq) in DMF. Insight: Silver oxide is used to prevent epimerization or elimination common with strong bases like NaH.

-

Hydrolysis: Stir the ester in LiOH/THF/H₂O (2:2:1) at ambient temperature for 4 hours. Acidify to pH 2 to precipitate the target acid.

Route C: The Phenolic Route (Functional Versatility)

Primary Starting Material: 3-Hydroxybenzoic Acid CAS: 99-06-9 | Purity: >99% | Cost: Low

This route is reserved for cases where the methoxy group must be installed after ring saturation, such as introducing a deuterated methoxy group (-OCD₃) or a complex ether side chain.

Workflow

-

Hydrogenation: 3-Hydroxybenzoic acid → 3-Hydroxycyclohexanecarboxylic acid (Rh/Al₂O₃, H₂).

-

Double Deprotonation: Treatment with 2.2 eq NaH.

-

Selective Alkylation: Addition of the electrophile (e.g., CD₃I).

Comparative Analysis of Starting Materials

| Feature | 3-Methoxybenzoic Acid (Route A) | Ethyl 3-oxocyclohexanecarboxylate (Route B) | 3-Hydroxybenzoic Acid (Route C) |

| CAS | 586-38-9 | 33668-25-6 | 99-06-9 |

| MW | 152.15 g/mol | 170.21 g/mol | 138.12 g/mol |

| Primary Utility | Bulk Scale-up | Stereocontrol (cis vs trans) | Isotopic Labeling / Analogues |

| Step Count | 1 (Hydrogenation) | 3 (Reduct → Methyl → Hydrol) | 2 (Hydrogenation → Alkylation) |

| Key Risk | Ether cleavage (Demethylation) | Epimerization during workup | O- vs C-alkylation competition |

| Cost Efficiency | High | Moderate | High |

Visualizing the Synthetic Pathways

Figure 2: Comparison of the direct hydrogenation route vs. the stepwise ketone modification route.

References

-

Nieto, S., et al. (2006). Hydrogenation of Aromatic Carboxylic Acids with Supported Ruthenium Catalysts. Journal of Catalysis.

-

Sigma-Aldrich. (2024). Product Specification: 3-Methoxybenzoic acid.[2][3]

-

PubChem. (2024). Compound Summary: Ethyl 3-oxocyclohexanecarboxylate.[4][5][6] National Library of Medicine.

-

Danishefsky, S., et al. (1975). Stereospecific Reduction of Cyclic Ketones. Journal of Organic Chemistry.

-

BLD Pharm. (2024). Safety Data Sheet: this compound (Mix of cis/trans).

Sources

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-oxocyclohexanecarboxylate | 33668-25-6 | Benchchem [benchchem.com]

- 6. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to 3-Methoxycyclohexanecarboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

3-Methoxycyclohexanecarboxylic acid, a substituted cycloalkane, represents a pivotal structural motif in the landscape of medicinal chemistry and organic synthesis. Its unique combination of a flexible cyclohexane scaffold, a polar carboxylic acid group, and a methoxy substituent imparts specific physicochemical properties that are highly desirable in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and applications of this compound, with a particular focus on its role as a valuable building block for researchers and professionals in drug development. While a singular "discovery" of this compound is not prominently documented, its emergence in the scientific literature is intrinsically linked to the broader exploration of substituted cyclohexanes as bioisosteres and scaffolds in the pursuit of new medicines.

Physicochemical Properties and Stereochemistry

This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is a chiral molecule that exists as a mixture of stereoisomers.[1] The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The substituents—the methoxy and carboxylic acid groups—can be oriented in either axial or equatorial positions, leading to the existence of cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molar Mass | 158.19 g/mol | [1] |

| IUPAC Name | 3-methoxycyclohexane-1-carboxylic acid | [1] |

| CAS Number | 99799-10-7 (mixture of cis and trans) | [1] |

| 73873-52-6 (cis-isomer) | [1] |

The stereochemistry of this compound is a critical determinant of its biological activity and its utility in the synthesis of complex molecules. The spatial arrangement of the functional groups dictates how the molecule interacts with biological targets, such as enzymes and receptors. Consequently, stereoselective synthesis to isolate specific isomers is often a key objective in its preparation for pharmaceutical applications.

Synthetic Strategies: A Plausible and Referenced Approach

While a definitive first synthesis is not readily found in the literature, a logical and commonly employed method for the preparation of this compound involves the catalytic hydrogenation of the corresponding aromatic precursor, 3-methoxybenzoic acid. This approach is well-established for the synthesis of substituted cyclohexanecarboxylic acids.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Methoxybenzoic Acid

This protocol is a representative procedure based on established methods for the hydrogenation of aromatic carboxylic acids.

Materials:

-

3-Methoxybenzoic acid

-

Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C)

-

Methanol (reagent grade)

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite or a similar filter aid)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel, dissolve 3-methoxybenzoic acid in a suitable solvent such as methanol.

-

Catalyst Addition: Carefully add the Rh/C or Ru/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi) and heat to the appropriate temperature (e.g., 50-100 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization or chromatography to separate the cis and trans isomers if required.

Causality Behind Experimental Choices:

-

Catalyst: Rhodium and Ruthenium are highly effective catalysts for the hydrogenation of aromatic rings under relatively mild conditions. The choice between them can influence the stereoselectivity of the reaction.

-

Solvent: Methanol is a common solvent for hydrogenation as it readily dissolves the starting material and is relatively inert under the reaction conditions.

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions. Higher pressures and temperatures generally lead to faster reactions but may also affect stereoselectivity.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the methoxy group protons (a singlet around 3.3 ppm), the proton on the carbon bearing the carboxylic acid (a multiplet), the proton on the carbon bearing the methoxy group (a multiplet), and the methylene protons of the cyclohexane ring.

-

¹³C NMR spectroscopy will show distinct signals for the carbonyl carbon of the carboxylic acid (around 175-180 ppm), the carbon attached to the methoxy group, the methoxy carbon itself, and the carbons of the cyclohexane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The cyclohexane scaffold is a common feature in many drug molecules as it provides a three-dimensional structure that can effectively interact with biological targets. The methoxy and carboxylic acid groups offer handles for further chemical modifications, allowing for the fine-tuning of a molecule's pharmacological properties.

While specific drugs containing this exact fragment may not be widely marketed, its structural motif is present in numerous compounds investigated in drug discovery programs. For instance, substituted cyclohexanecarboxylic acids are key components in the development of CCR5 antagonists for the treatment of HIV.[2] The conformational flexibility of the cyclohexane ring, combined with the specific placement of functional groups, allows for the design of potent and selective inhibitors of biological targets.

The use of such building blocks is a cornerstone of modern medicinal chemistry, enabling the exploration of chemical space and the development of new therapeutics with improved efficacy and safety profiles.

Caption: Role of this compound in drug discovery.

Conclusion

This compound, while not a compound with a celebrated history of discovery, holds significant importance as a versatile building block in contemporary organic and medicinal chemistry. Its synthesis, primarily through the hydrogenation of its aromatic precursor, provides access to a stereochemically rich scaffold. The strategic placement of the methoxy and carboxylic acid functionalities allows for a multitude of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. As the demand for novel therapeutics with improved properties continues to grow, the utility of well-defined and functionalized building blocks like this compound will undoubtedly continue to expand, playing a silent yet critical role in the future of drug discovery.

References

-

PubChem Compound Summary for CID 3702280, this compound. National Center for Biotechnology Information. [Link]

-

Nishizawa, R., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 17(15), 4228-4233. [Link]

Sources

- 1. This compound | C8H14O3 | CID 3702280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Rigidifying PROTAC Linkers using 3-Methoxycyclohexanecarboxylic Acid Scaffolds

Executive Summary & Strategic Rationale

The "linker" in a Proteolysis Targeting Chimera (PROTAC) was historically viewed as a passive connector. However, current "Linkerology" demonstrates that the linker is a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate.

While Polyethylene Glycol (PEG) and alkyl chains remain common, they often suffer from high conformational entropy (reducing binding affinity) and poor membrane permeability due to exposed polar surface area.

3-Methoxycyclohexanecarboxylic acid represents an advanced, "rigidified" linker scaffold. This Application Note details its use to solve three specific PROTAC development challenges:

-

Entropic Penalty Reduction: The cyclohexane ring restricts rotational degrees of freedom, pre-organizing the PROTAC for ternary complex formation.

-

Permeability Optimization: The methoxy (-OMe) group modulates lipophilicity (LogD) and aqueous solubility without introducing hydrogen bond donors (HBD), which are detrimental to cell permeability.

-

Vector Control: The cis/trans isomerism of the cyclohexane ring allows precise control over the exit vectors of the warhead and E3 ligand.

Physicochemical Profile & Design Logic

The "Goldilocks" Zone of Rigidity

Flexible linkers (PEGs) allow the E3 ligase and Protein of Interest (POI) to find each other but incur a high entropic cost upon binding. Overly rigid linkers (alkynes/biphenyls) may prevent the necessary protein-protein interactions (PPIs).

The cyclohexane scaffold offers a "semi-rigid" compromise. It locks the distance between ligands but retains slight flexibility via chair-boat interconversions.

The Methoxy Advantage

Why 3-methoxy? Unsubstituted cyclohexane linkers can be too lipophilic (high LogP), leading to non-specific binding. Hydroxyl-substituted linkers increase solubility but add HBDs, reducing permeability.

-

Methoxy (-OMe): Acts as a weak hydrogen bond acceptor. It improves water solubility compared to a bare cyclohexane but maintains a better permeability profile than a hydroxyl group.

Visualizing the Design Logic

Figure 1: Decision matrix for selecting this compound over standard PEG linkers.

Experimental Protocol: Chemical Synthesis

This protocol describes the coupling of This compound (as the linker) to an amine-functionalized E3 ligase ligand (e.g., Thalidomide-NH2 or VHL-Ligand-NH2).

Note on Stereochemistry: Commercial sources often supply this acid as a mixture of cis/trans isomers or racemates. For PROTACs, stereopurity is critical .

-

Recommendation: Separate isomers via Chiral HPLC before coupling, or purchase enantiopure starting materials (e.g., (1R,3R)-3-methoxycyclohexane-1-carboxylic acid).

Materials

-

Linker: this compound (1.0 eq)

-

Amine Partner: E3 Ligand-NH2 (1.0 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

-

Purification: C18 Reverse Phase HPLC

Step-by-Step Procedure

-

Activation:

-

Dissolve this compound (0.1 mmol) in anhydrous DMF (1 mL).

-

Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol).

-

Stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

-

-

Coupling:

-

Add the amine-functionalized E3 ligand (0.1 mmol) to the reaction mixture.

-

Stir at RT under nitrogen atmosphere.

-

Monitoring: Check reaction progress via LC-MS at 1 hour. The steric bulk of the cyclohexane ring may slow down the kinetics compared to a linear chain. If incomplete after 2 hours, heat to 40°C.

-

-

Work-up & Purification:

-

Dilute reaction with DMSO/Water (1:1).

-

Purify directly via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

-

Lyophilize fractions to obtain the Linker-E3 Ligand intermediate .

-

-

Final Assembly (Warhead Attachment):

-

Depending on your design, the linker likely has a second functional handle (e.g., the methoxy group might be a masked alcohol, or the ring has a second substitution).

-

Standard Approach: If the starting material was actually a 3-methoxycyclohexane-1,4-dicarboxylic acid monoester , you would now deprotect the ester and repeat the coupling with the Warhead amine.

-

Experimental Protocol: Biological Validation

Once synthesized, the rigid linker PROTAC must be evaluated for its ability to form a stable ternary complex.

Ternary Complex Stability (TR-FRET)

Unlike degradation assays, this measures the physics of the interaction, which rigid linkers are designed to improve.

Assay Principle: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Tag the E3 ligase (e.g., Cereblon) with a Terbium donor and the POI (e.g., BRD4) with a fluorescent acceptor.

Protocol:

-

Preparation: Dilute PROTAC in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127). Prepare a 10-point dose-response curve (10 µM to 0.1 nM).

-

Incubation:

-

Mix 5 nM Tb-labeled E3 Ligase + 5 nM Acceptor-labeled POI.

-

Add PROTAC dilutions.

-

Incubate for 60 minutes at RT.

-

-

Readout: Measure TR-FRET signal (Ratio 520nm/490nm).

-

Analysis: Plot signal vs. log[PROTAC].

-

Success Metric: A rigid linker should show a higher FRET amplitude (indicating a tighter complex) or a lower Hook Effect threshold compared to a flexible PEG analog.

-

Cellular Permeability (PAMPA)

To validate the benefit of the methoxy-cyclohexane scaffold over PEG.

-

Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with a lipid-oil-lipid tri-layer.

-

Donor Well: Add 300 µL of PROTAC (10 µM) in PBS (pH 7.4).

-

Acceptor Well: Add 200 µL of PBS.

-

Incubation: 5 hours at RT.

-

Quantification: Measure concentration in both wells via LC-MS/MS.

-

Calculation: Calculate Effective Permeability (

).-

Target:

cm/s is desired for oral bioavailability.

-

Data Analysis & Troubleshooting

Comparative Data Template

Use this table to benchmark your new linker against a standard PEG linker.

| Metric | PEG-3 Linker (Control) | 3-Methoxycyclohexane (Test) | Interpretation |

| DC50 (nM) | 50 | 10 | Rigid linker improved potency 5x. |

| Dmax (%) | 95% | 98% | Similar maximal degradation. |

| LogD (pH 7.4) | 1.5 | 2.8 | Methoxy/Ring increased lipophilicity. |

| PAMPA | Low | High | Key Success: Rigid linker crosses membranes better. |

| Hook Effect | Visible at 1 µM | Visible at 5 µM | Rigid linker stabilizes ternary complex better. |

Troubleshooting Guide

-

Issue: Low Synthesis Yield.

-

Cause: Steric hindrance of the cyclohexane ring adjacent to the carboxylic acid.

-

Fix: Switch from HATU to COMU or generate the Acid Chloride (using Oxalyl Chloride) before adding the amine.

-

-

Issue: Poor Solubility.

-

Cause: The cyclohexane ring is too lipophilic.

-

Fix: Ensure the methoxy group is present. If still insoluble, consider a heterocyclic analog (e.g., tetrahydropyran-4-carboxylic acid) to add a ring oxygen.

-

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with VHL ligands. Journal of Medicinal Chemistry. (Cited for rigid linker stereochemistry principles).[2][3][4] [Link]

-

Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Example of rigid linker improving ternary complex). [Link]

-

Atilaw, Y., et al. (2021). Solution Conformations of a Linked Macrocyclic PROTAC. ACS Medicinal Chemistry Letters. (Linker dynamics and permeability).[4] [Link]

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxycyclohexanecarboxylic Acid

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-3MCCA-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Core Workflow

The Target: 3-Methoxycyclohexanecarboxylic acid (CAS: 99799-10-7) is a critical saturated building block for pharmaceutical intermediates.[1] Its synthesis typically involves the catalytic hydrogenation of 3-methoxybenzoic acid .

The Challenge: While the transformation appears simple (aromatic ring saturation), it is fraught with competing pathways.[1] The electron-donating methoxy group and the electron-withdrawing carboxylic acid group create a "push-pull" electronic environment that complicates catalyst selection and stereocontrol.

Recommended Standard Protocol (The "Golden Path")

If you are starting a new synthesis, begin here to minimize side reactions.

| Parameter | Recommendation | Rationale |

| Precursor | 3-Methoxybenzoic acid | Commercially available, high purity. |

| Catalyst | 5% Rh/C or 5% Rh/Al₂O₃ | Critical: Rhodium is far superior to Palladium (Pd) for this substrate.[1] Pd promotes hydrogenolysis (cleavage) of the methoxy group.[1] |

| Solvent | Acetic Acid (AcOH) or Water/t-Butanol | Avoids esterification side reactions common with methanol/ethanol.[1] |

| Pressure | 20–50 bar (300–725 psi) | High pressure is required to overcome the resonance energy of the benzene ring at moderate temperatures.[1] |

| Temperature | 50–80 °C | Keep T < 100 °C to prevent decarboxylation and thermodynamic equilibration if cis-isomer is desired. |

Interactive Troubleshooting Guide

Select the specific issue you are encountering in your reaction profile below.

Ticket #1: "I am observing significant loss of the methoxy group (formation of cyclohexanecarboxylic acid)."

Diagnosis: Hydrogenolysis (Demethoxylation) This is the most common failure mode.[1] The C(sp²)–O bond in aryl ethers is susceptible to cleavage under hydrogenation conditions, particularly when the aromatic ring is electron-deficient.[1]

Root Cause:

-

Wrong Catalyst: Using Palladium (Pd/C).[1][2][3] Pd is an excellent hydrogenolysis catalyst and will aggressively cleave the methoxy group before or during ring saturation.

-

Excessive Temperature: Temperatures >100°C increase the kinetic energy sufficiently to break the C–O bond.

Corrective Action:

-

Switch to Rhodium (Rh) or Ruthenium (Ru): Rhodium allows for ring saturation under milder conditions without attacking the ether linkage.[1]

-

Protocol Adjustment: If you must use Pd (due to cost), you must lower the temperature (<40°C) and increase pressure (>80 bar) to favor ring hydrogenation over C-O cleavage, though this window is narrow.[1]

Ticket #2: "My product is a methyl ester, not the acid."

Diagnosis: Fischer Esterification You are likely using Methanol (MeOH) as your solvent.[1][4]

Root Cause: The carboxylic acid starting material, combined with the acidic nature of the catalyst support (or the protons generated during H₂ activation), catalyzes the reaction between the substrate and the solvent.[1]

Corrective Action:

-

Change Solvent: Switch to Acetic Acid (AcOH) , Tetrahydrofuran (THF) , or a Water/Dioxane mixture.[1]

-

Water Suppression: If you must use an alcohol for solubility, add 5-10% water to the mixture to shift the equilibrium back toward the acid.

Ticket #3: "I need the cis-isomer, but I'm getting a mixture or mostly trans."

Diagnosis: Thermodynamic Equilibration

-

Kinetic Product: Cis-3-methoxycyclohexanecarboxylic acid (Syn-addition of H₂).[1]

-

Thermodynamic Product: Trans-isomer (Diequatorial conformation is more stable).[1]

Root Cause: Extended reaction times or high temperatures allow the product to isomerize. Once the ring is saturated, the catalyst can facilitate epimerization at the alpha-carbon (next to the COOH group).[1]

Corrective Action:

-

Stop Early: Monitor consumption of starting material closely via HPLC/GC and quench immediately upon completion.

-

Lower Temperature: Run the reaction at the lowest temperature that sustains a reasonable rate (e.g., 40-50°C).

-

Increase Pressure: Higher H₂ pressure accelerates the hydrogenation rate relative to the isomerization rate.

Mechanistic Visualization (Pathway Analysis)

The following diagram maps the competing pathways. Use this to identify where your mass balance is going.

Caption: Reaction network showing the primary hydrogenation pathway (Green) versus competing hydrogenolysis, esterification, and decarboxylation pathways (Red).[1]

Quantitative Data & Solvent Effects

The choice of solvent profoundly impacts the reaction rate due to the "poisoning" effect of the carboxylic acid group adsorbing onto the catalyst.

| Solvent System | Relative Rate | Selectivity (Target) | Risk Factor |

| Acetic Acid (Glacial) | High | >95% | Difficult to remove trace acid during workup.[1] |

| Water / Dioxane (1:1) | Moderate | >90% | Water helps desorb the product from the catalyst surface [1].[1] |

| Methanol (MeOH) | High | <60% | High risk of methyl ester formation.[1] |

| Hexane/Cyclohexane | Low | >95% | Poor solubility of starting material; requires high pressure. |

| Supercritical CO₂ | Very High | >99% | Requires specialized equipment; excellent mass transfer [2]. |

Frequently Asked Questions (FAQ)

Q: Can I use Pt/TiO₂ instead of Rh/C? A: Yes. Recent studies indicate that Platinum supported on Titania (Pt/TiO₂) is highly effective for benzoic acid derivatives.[1] The interaction between Pt and the TiO₂ support creates electron-deficient sites that activate the aromatic ring while resisting poisoning by the carboxyl group. This is an excellent alternative if Rhodium is too expensive [3].

Q: How do I separate the cis and trans isomers if I get a mixture? A:

-

Crystallization: The trans-isomer typically has a higher melting point and lower solubility in non-polar solvents (like hexane/ether mixtures).[1]

-

Iodolactonization: (Advanced) If the carboxylic acid and methoxy group are cis-1,3, they cannot form a lactone easily. However, chemical derivation can sometimes exploit the proximity of groups in the cis form for separation.

-

Preparative HPLC: For small scale, use a C18 column with an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid).

Q: Why does the reaction stop at 80% conversion? A: This is likely catalyst poisoning . The product (cyclohexanecarboxylic acid derivative) adsorbs more strongly to the metal surface than the starting material, blocking active sites.[1]

-

Fix: Add a small amount of water (if using organic solvent) or increase agitation speed to improve mass transfer.[1]

References

-

Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture. CABI Digital Library. Available at: [Link][1]

-

Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. National Institutes of Health (PMC). Available at: [Link]

-

Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Nature Communications. Available at: [Link][1]

-

Self-supported hydrogenolysis of aromatic ethers to arenes. Science Advances. Available at: [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-Methoxycyclohexanecarboxylic acid

[1]

Current Status: Online Operator: Senior Application Scientist Ticket ID: OPT-3MCCA-2024 Topic: Reaction Optimization & Troubleshooting[1]

Executive Summary

The synthesis of 3-Methoxycyclohexanecarboxylic acid (3-MCCA) via the catalytic hydrogenation of 3-methoxybenzoic acid (m-anisic acid) is a pivotal step in the production of various pharmaceutical intermediates. While the reaction appears straightforward, it is fraught with three critical failure modes: demethoxylation (loss of the ether group), decarboxylation , and uncontrolled stereoselectivity (cis/trans ratio).

This guide replaces generic advice with field-proven protocols designed to maximize yield and control stereochemistry.

Module 1: The Core Protocol (Golden Standard)

User Question: "I am using Pd/C for the hydrogenation of 3-methoxybenzoic acid, but I keep observing significant amounts of cyclohexanecarboxylic acid (demethoxylation). What is the optimal catalyst system?"

Technical Diagnosis

You are experiencing hydrogenolysis .[1] Palladium (Pd) is an excellent catalyst for C-O bond cleavage (hydrogenolysis), especially at the elevated temperatures often required to reduce the aromatic ring. To preserve the methoxy ether linkage while saturating the ring, you must switch to a metal with high hydrogenation activity but low hydrogenolysis potential.

Optimized Protocol

Switch to Rhodium (Rh) or Ruthenium (Ru). Rhodium is the superior choice for ring saturation under mild conditions, preserving the C-O bond.

| Parameter | Standard Condition | Optimization Logic |

| Precursor | 3-Methoxybenzoic acid | High purity (>98%) required to prevent catalyst poisoning.[1] |

| Catalyst | 5% Rh/C (5 wt% loading) | Rh minimizes demethoxylation compared to Pd.[1] |

| Solvent | Acetic Acid (AcOH) or Water/Dioxane (1:1) | AcOH prevents decarboxylation.[1] Water/Dioxane enhances rate for Ru catalysts [1].[1] |

| Pressure | 20–50 bar (300–725 psi) | Higher pressure favors the kinetic product (cis) and increases rate. |

| Temperature | 50–80°C | Keep <100°C. Above 120°C, hydrogenolysis of the methoxy group accelerates. |

Step-by-Step Workflow

-

Dissolution: Dissolve 3-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Catalyst Loading: Add 5% Rh/C (5 wt% relative to substrate) under an inert nitrogen atmosphere (Pyrophoric hazard).[1]

-

Hydrogenation: Pressurize autoclave to 50 bar H₂. Heat to 60°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

-

Monitoring: Reaction typically completes in 4–6 hours.[1] Monitor via HPLC.[1][2]

-

Workup: Filter catalyst through Celite. Concentrate filtrate.[1]

-

Note: If using AcOH, azeotrope with toluene to remove traces of acid during concentration.[1]

-

Module 2: Stereochemical Control (Cis vs. Trans)

User Question: "My application requires the cis -isomer, but I am getting a 60:40 mixture. How do I force the reaction toward the cis-isomer?"

Mechanistic Insight

Catalytic hydrogenation of aromatics occurs via syn-addition of hydrogen from the metal surface.[1]

-

Kinetic Product (Cis): The "all-cis" isomer (where substituents are on the same side as the added hydrogens) is formed first.

-

Thermodynamic Product (Trans): If the catalyst remains in contact with the product under low hydrogen pressure or high temperature, isomerization occurs to the more stable trans-diequatorial conformation.

Control Strategy

| Target Isomer | Reaction Condition Adjustments |

| Maximize Cis | High Pressure / Low Temp / Short Time. Run at 50 bar / 50°C. Stop reaction immediately upon consumption of starting material. Use Rh/C (favors kinetic product).[1] |

| Maximize Trans | Equilibration. After hydrogenation, treat the crude mixture with a base (e.g., NaOMe in MeOH) or heat with catalytic HCl. This flips the C1-carboxyl group to the equatorial position.[1] |

Module 3: Troubleshooting & Impurity Profile

User Question: "I see a peak at RRT 0.85 and RRT 1.2 in my HPLC. What are these and how do I remove them?"

Common Impurity Matrix

| Impurity | Cause | Solution |

| Cyclohexanecarboxylic Acid | Demethoxylation. Caused by Pd catalyst or Temp >120°C. | Switch to Rh/C .[1] Lower temperature to <80°C. |

| Methyl Ester Derivative | Esterification. Solvent is Methanol/Ethanol + Acidic conditions.[1] | Switch solvent to THF , Dioxane , or Acetic Acid .[1] Avoid alcohols during hydrogenation if acid is present.[1] |

| Toluene / Methylcyclohexane | Full Reduction. Extreme over-reduction of the carboxyl group.[1] | Reduce reaction time. Ensure catalyst loading is not excessive (>10%).[1] |

Visualizing the Pathway

The following diagram illustrates the reaction pathways, highlighting the divergence between the desired kinetic path (Rh/C) and the undesired thermodynamic/degradation paths (Pd/C).

Caption: Reaction network showing the selectivity divergence between Rhodium (kinetic/preservation) and Palladium (hydrogenolysis/degradation) pathways.

Module 4: Advanced Solvent Engineering

User Question: "Acetic acid is corrosive to my reactor. Can I use a greener solvent?"

Answer: Yes, but with caveats. While Acetic Acid is the standard for suppressing catalyst poisoning by the amine/acid functionalities, Water/1,4-Dioxane mixtures are a validated alternative for Ruthenium (Ru) catalysts.

-

The Binary Solvent Effect: Research indicates that a 1:1 mixture of Water and 1,4-Dioxane using 5% Ru/C can achieve 100% conversion with high selectivity [1].[1][3] The water component increases the polarity, enhancing the desorption of the product from the catalyst surface, while dioxane solubilizes the organic substrate.

-

Supercritical CO₂ (scCO₂): For labs equipped with high-pressure reactors, Rh/C in scCO₂ at 323 K (50°C) offers a solvent-free workup (product is collected by depressurization) [2].[1]

References

-

CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link][4]

-

ResearchGate. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Available at: [Link]

-

PubChem. this compound (Compound Summary). Available at: [Link]

-

MDPI. Palladium-Rhenium Catalysts for Selective Hydrogenation. (Context on Pd selectivity issues). Available at: [Link]

Sources

- 1. This compound | C8H14O3 | CID 3702280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]

Technical Support Center: Synthesis and Byproduct Characterization of 3-Methoxycyclohexanecarboxylic Acid

Welcome to the technical support center for the synthesis of 3-Methoxycyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this specific chemical synthesis, with a focus on the identification and characterization of process-related byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the quality, purity, and safety of your final product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is designed to provide direct and actionable solutions to common experimental challenges.

Question 1: My final product shows unexpected peaks in the 1H NMR spectrum, particularly in the aromatic region. What could be the cause?

Answer: The presence of aromatic signals (typically in the δ 7-8 ppm range) in the 1H NMR spectrum of your this compound strongly suggests incomplete hydrogenation of the starting material, 3-methoxybenzoic acid.

-

Causality: The synthesis of this compound commonly involves the catalytic hydrogenation of 3-methoxybenzoic acid.[1] If the reaction is incomplete, the unreacted starting material will be carried through the workup and purification steps, leading to aromatic impurities in your final product. Factors that can contribute to incomplete hydrogenation include:

-

Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be old, poisoned, or used in insufficient quantity.

-

Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effectively drive the reaction to completion.

-

Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

-

Solvent Effects: The choice of solvent can influence the reaction rate and efficiency.[2]

-

-

Troubleshooting Steps:

-

Verify Catalyst Activity: Use fresh, high-quality catalyst for each reaction.

-

Optimize Hydrogen Pressure: Ensure that the hydrogenation is carried out at the recommended pressure.

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before stopping the reaction.

-

Solvent Selection: Consider using a solvent system that has been shown to be effective for similar hydrogenations, such as a mixture of 1,4-dioxane and water.[2]

-

Question 2: I've observed a significant amount of a byproduct with a mass corresponding to the loss of a methoxy group. What is this impurity and how can I avoid it?

Answer: The loss of the methoxy group suggests the formation of 3-hydroxycyclohexanecarboxylic acid or related degradation products.

-

Causality: This can occur under harsh reaction conditions, particularly if acidic or basic conditions are not well-controlled during the synthesis or workup. The ether linkage of the methoxy group can be susceptible to cleavage.

-

Troubleshooting Steps:

-

Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

-

Control pH: During aqueous workup steps, carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions for extended periods.

-

Purification: If the byproduct has already formed, it can likely be separated from the desired product by column chromatography due to the difference in polarity conferred by the hydroxyl group.

-

Question 3: My GC-MS analysis indicates the presence of several isomeric byproducts. What are the likely structures and how do they form?

Answer: The formation of isomeric byproducts is a common challenge in cyclohexanecarboxylic acid synthesis. The most likely isomers are the cis and trans stereoisomers of this compound. Additionally, rearrangement reactions can lead to other constitutional isomers.

-

Causality:

-

Stereoisomers (cis/trans): The hydrogenation of the aromatic ring of 3-methoxybenzoic acid can result in the formation of both cis and trans isomers of this compound. The ratio of these isomers can be influenced by the catalyst, solvent, and reaction conditions.

-

Rearrangement Products: Under certain conditions, particularly with strong acids, carbocation intermediates can form, leading to ring contraction. A potential byproduct is 1-methyl-2-methoxycyclopentanecarboxylic acid, analogous to rearrangements observed in similar reactions.[3]

-

-

Troubleshooting and Characterization:

-

Isomer Separation: The cis and trans isomers can often be separated or at least enriched using chromatographic techniques like HPLC or preparative GC.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra can help distinguish between the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ for the cis and trans isomers.[4]

-

GC-MS: While GC-MS can indicate the presence of isomers with the same mass-to-charge ratio, it may not be sufficient to definitively identify their stereochemistry without appropriate standards.[5]

-

-

Reaction Condition Optimization: To control the stereoselectivity of the hydrogenation, you can screen different catalysts and solvent systems.

-

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially relevant method is the catalytic hydrogenation of 3-methoxybenzoic acid.[1] This reaction involves the reduction of the aromatic ring using a heterogeneous catalyst, typically a noble metal like palladium or rhodium on a carbon support, under a hydrogen atmosphere.

Q2: What analytical techniques are most suitable for characterizing the purity of this compound and identifying byproducts?

A2: A combination of techniques is recommended for a comprehensive analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information and is excellent for identifying the main product and any major impurities. The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm in the 1H NMR spectrum.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts. Derivatization of the carboxylic acid to its methyl ester can improve its volatility and chromatographic behavior.[5][8]

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and separating non-volatile impurities.[9]

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid (broad O-H stretch around 3000 cm-1 and a C=O stretch around 1700 cm-1).[6]

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, several safety measures are crucial:

-

Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the reaction is performed in a well-ventilated fume hood with appropriate pressure-rated equipment and proper grounding to prevent static discharge.

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[4]

-

Pressure: Always use a blast shield when working with reactions under pressure.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Profiling

This protocol outlines a general procedure for the analysis of a crude reaction mixture from the synthesis of this compound to identify potential byproducts.

1. Sample Preparation (Derivatization to Methyl Ester): a. To approximately 1-2 mg of the crude reaction product in a vial, add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol. b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Allow the vial to cool to room temperature. d. Add 1 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid. e. Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or hexane) and vortex for 1 minute. f. Allow the layers to separate and carefully transfer the organic (top) layer to a clean vial for GC-MS analysis.[8]

2. GC-MS Instrumentation and Conditions (Example):

- GC System: Agilent 8890 GC or equivalent

- MS System: Agilent 5977B MSD or equivalent

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

- Inlet Temperature: 250°C

- Injection Volume: 1 µL (split mode, e.g., 50:1)

- Oven Program:

- Initial temperature: 70°C, hold for 2 minutes

- Ramp: 10°C/min to 280°C

- Hold at 280°C for 5 minutes

- MSD Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C

- Mass Range: m/z 40-550

3. Data Analysis:

- Identify the peak for the methyl ester of this compound based on its expected retention time and mass spectrum.

- Analyze the mass spectra of other peaks by comparing them to spectral libraries (e.g., NIST) to tentatively identify byproducts. Look for characteristic fragments that might indicate incomplete hydrogenation, loss of the methoxy group, or rearrangement.

Visualizations

Reaction Pathway and Potential Byproduct Formation

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting impurities.

Summary of Potential Byproducts and Analytical Methods

| Byproduct Type | Potential Structure(s) | Likely Cause | Recommended Analytical Technique(s) |

| Incomplete Hydrogenation | 3-Methoxybenzoic acid, 3-Methoxycyclohexene-carboxylic acids | Inefficient hydrogenation (catalyst, pressure, time) | 1H NMR, HPLC, GC-MS |

| Demethylation | 3-Hydroxycyclohexanecarboxylic acid | Harsh acidic or basic conditions | GC-MS (after derivatization), HPLC |

| Stereoisomers | cis- and trans-3-Methoxycyclohexanecarboxylic acid | Non-stereoselective hydrogenation | Chiral HPLC, 1H NMR (for ratio), GC-MS |

| Rearrangement | 1-Methyl-2-methoxycyclopentanecarboxylic acid | Strong acid, high temperature | GC-MS, 1H & 13C NMR |

| Solvent-Related | Benzyl alcohol, Toluene (if from solvent impurity or side reaction) | Hydrogenolysis of certain solvents or impurities | GC-MS[2] |

References

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google P

- Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.

- This compound | C8H14O3 | CID 3702280 - PubChem - NIH.

- 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure.

- Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages - PubMed.

- Supporting inform

- Synthesis cyclohexane carboxylic acid

- Exercise 21.

- Preparation of 3-methoxybenzoic acid - Sciencemadness.org.

- GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide - Benchchem.

- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C

- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library.

- 1,3,5-Cyclohexanetricarboxylic acid(16526-68-4) 1H NMR spectrum - ChemicalBook.

- US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google P

- Acids: Derivatiz

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-1,6-dimethyl-,methyl ester with Retention Time (RT)= 5.

- (PDF)

- Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic c

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI.

- 01-00027A-EN Simplified Analysis of Aqueous Short Chain F

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchG

- Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones - NIH.

- 20.

Sources

- 1. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C8H14O3 | CID 3702280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Stability of 3-Methoxycyclohexanecarboxylic acid under acidic/basic conditions

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in R&D workflows. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Product Identity: 3-Methoxycyclohexanecarboxylic acid (CAS: 99799-10-7) Chemical Class: Substituted alicyclic carboxylic acid / Ether Primary Application: Building block for pharmaceutical intermediates (e.g., analgesics, GPCR ligands).

Quick Reference: Stability Matrix

Use this table for a rapid assessment of reaction compatibility.

| Condition | Stability Rating | Primary Risk Factor | Critical Thresholds |

| Dilute Acid (HCl, H₂SO₄) | ✅ High | Esterification (in alcohols) | Stable at pH < 2, 25°C. |

| Strong Acid (HI, HBr) | ❌ Low | Ether Cleavage | Avoid > 40°C or prolonged exposure. |

| Weak Base (NaHCO₃) | ✅ High | Salt Formation | Forms stable carboxylate salts.[1] |

| Strong Base (NaOH, KOH) | ⚠️ Moderate | Epimerization | Risk of Cis/Trans isomerization at T > 80°C. |

| Oxidative Conditions | ✅ High | Ether Oxidation | Generally stable to mild oxidants (e.g., dilute H₂O₂).[1] |

| Thermal | ⚠️ Moderate | Decarboxylation | Stable < 150°C. Decomposition > 200°C. |

Deep Dive: Acidic Conditions

Mechanism & Causality

In acidic media, the carboxylic acid group is protonated but remains chemically intact unless alcohols are present (leading to Fischer esterification).[1] The critical vulnerability lies in the methoxy ether linkage .[1]

-

Ether Stability: The methoxy group is stable against non-nucleophilic strong acids (e.g., H₂SO₄, HClO₄) at moderate temperatures.[1]

-

The Cleavage Risk: Nucleophilic acids (HI, HBr) or Lewis acids (BBr₃, AlCl₃) will cleave the ether bond.[1] The mechanism typically follows an SN2 pathway (attack on the methyl group) because the secondary cyclohexyl carbocation is not sufficiently stabilized for a rapid SN1 pathway at room temperature.[1]

Troubleshooting Guide: Acidic Scenarios

Q: I observed a loss of the methoxy group (demethylation) during my reaction. What happened?

-

Diagnosis: Did you use HBr, HI, or a strong Lewis Acid (e.g., BBr₃)?

-

Root Cause: These reagents protonate the ether oxygen, making it a good leaving group.[1] The halide ion then attacks the methyl group, cleaving the bond to form a cyclohexanol derivative and methyl halide.[1]

-

Solution: Switch to non-nucleophilic acids like H₂SO₄ or Triflic acid (TfOH) if protonation is required without cleavage.[1]

Q: My product yield is low, and I see a new peak with M+14 mass shift (LC-MS).

-

Diagnosis: Are you running the reaction in methanol or ethanol?

-

Root Cause: Fischer Esterification.[1] The carboxylic acid reacts with the solvent under acidic catalysis.[1]

-

Solution: Use non-nucleophilic solvents (DCM, THF, Toluene) or replace the alcohol with a bulky counterpart (t-Butanol) if protic solvent is strictly necessary.[1]

Deep Dive: Basic Conditions

Mechanism & Causality